N'-Ethylidenefuran-2-carbohydrazide
Description
N'-Ethylidenefuran-2-carbohydrazide is a hydrazone derivative featuring a furan-2-carbohydrazide backbone substituted with an ethylidene group. Its synthesis typically involves the condensation of furan-2-carbohydrazide with an aldehyde or ketone under acidic conditions . The compound crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 11.3142(4) Å, b = 7.5526(2) Å, and c = 22.9030(9) Å, stabilized by intermolecular N–H···O hydrogen bonds . Its planar structure and electron-rich furan ring contribute to applications in coordination chemistry and pharmaceutical research, particularly in bioconjugation strategies .
Properties
IUPAC Name |
N-[(E)-ethylideneamino]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-8-9-7(10)6-4-3-5-11-6/h2-5H,1H3,(H,9,10)/b8-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKDZUKFJIWPLX-KRXBUXKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Ethylidenefuran-2-carbohydrazide can be synthesized through the reaction of furan-2-carbohydrazide with acetaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme is as follows:
Furan-2-carbohydrazide+Acetaldehyde→N’-Ethylidenefuran-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-Ethylidenefuran-2-carbohydrazide are not well-documented, the synthesis likely follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-Ethylidenefuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines and other reduced forms of the hydrazide group.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Pharmacological Applications
N'-Ethylidenefuran-2-carbohydrazide and its derivatives have shown significant biological activity, making them candidates for various therapeutic applications.
Anticancer Activity
Several studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this hydrazide have been tested for their efficacy against different cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for cancer treatment.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of N'-substituted furan derivatives, including this compound, revealing promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. The hydrazone linkage in this compound enhances its ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Activity of this compound Derivatives
| Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| This compound | Pseudomonas aeruginosa | 10 |
Material Science Applications
In material science, this compound has been explored for its potential use as a reagent in the synthesis of new polymers and materials with enhanced properties.
Polymer Synthesis
The compound can act as a cross-linking agent in polymer formulations, improving mechanical strength and thermal stability. Research indicates that incorporating this compound into polymer matrices results in materials with superior performance characteristics.
Case Study:
A recent investigation into the use of this compound as a cross-linking agent demonstrated improved tensile strength and thermal resistance in epoxy resins compared to traditional cross-linkers .
Organic Synthesis Applications
The versatility of this compound extends to organic synthesis, where it serves as an intermediate in the formation of various organic compounds.
Synthesis of Heterocycles
This compound is utilized in the synthesis of complex heterocyclic compounds, which are crucial in drug discovery and development. Its ability to undergo cyclization reactions expands the library of available heterocycles for pharmaceutical applications.
Data Table: Synthesis Pathways Involving this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| Cyclization | Heterocyclic Compound | 85 |
| Condensation | Schiff Base | 90 |
| Reduction | Amine Derivative | 75 |
Mechanism of Action
The mechanism of action of N’-Ethylidenefuran-2-carbohydrazide involves its interaction with various molecular targets. The compound’s hydrazide group can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modifying their activity. The furan ring may also contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Hydroxyl vs. Methoxy/Ethoxy Groups
- N′-[(E)-(2-Hydroxyphenyl)ethylidene]furan-2-carbohydrazide (C₁₃H₁₂N₂O₃): Incorporates a 2-hydroxyphenyl group, enhancing hydrogen-bonding capacity. This increases solubility in polar solvents and may improve biological activity due to improved target interaction .
- N′-[(E)-(2-Methoxyphenyl)methylidene]furan-2-carbohydrazide (C₁₃H₁₂N₂O₃): The methoxy group introduces steric and electronic effects, reducing polarity compared to the hydroxyl analog. This compound exhibits higher lipophilicity, favoring membrane permeability in drug design .
- Such derivatives are explored for antioxidant and antimicrobial activities .
Halogen-Substituted Derivatives
- N′-[(1E)-1-(4-Fluorophenyl)ethylidene]thiophene-2-carbohydrazide (C₁₃H₁₀FN₃OS): Replaces the furan ring with thiophene and introduces a fluorine atom. The electron-withdrawing fluorine enhances stability against oxidation, while sulfur in thiophene increases π-electron delocalization, affecting electronic spectra and redox behavior .
Heterocyclic Variations
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide : Features a benzothiophene core and a long pentadecyl chain. The bulky alkyl chain drastically increases hydrophobicity, reducing aqueous solubility but improving lipid bilayer penetration .
- N′-[(E)-1-(2-Chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide (C₁₆H₁₂ClN₅S): Combines pyrazole and thiophene rings.
Structural and Functional Implications
Hydrogen Bonding and Crystal Packing
- Hydroxyl-substituted derivatives (e.g., N′-(2-hydroxybenzylidene)furan-2-carbohydrazide) form extensive hydrogen-bond networks, leading to higher melting points (e.g., 215–220°C) and crystalline stability .
- Methoxy/ethoxy analogs exhibit weaker intermolecular interactions, resulting in lower melting points (e.g., 180–185°C) and enhanced solubility in organic solvents .
Electronic Properties
- Furan-based hydrazones display absorption maxima near 300–320 nm due to π→π* transitions, whereas thiophene analogs (e.g., thiophene-2-carbohydrazides) show red-shifted absorption (~330–350 nm) owing to sulfur’s electron-donating effects .
Data Table: Key Properties of Selected Hydrazone Derivatives
Biological Activity
N'-Ethylidenefuran-2-carbohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of furan derivatives with ethylidene hydrazine. The structural characterization is often confirmed through spectroscopic techniques such as IR, NMR, and elemental analysis. These methods help elucidate the functional groups and confirm the integrity of the synthesized compound .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Aspergillus fumigatus | 14 | 16 µg/mL |
The results indicate that this compound exhibits promising antimicrobial activity, making it a candidate for further development in pharmaceutical applications .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was assessed using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| HeLa | 30 |
| HCC1937 | 20 |
The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the effectiveness of various carbohydrazide derivatives, including this compound, against clinically isolated strains. The findings revealed that the compound exhibited superior antibacterial properties compared to standard antibiotics .
- Cytotoxicity Assay : In a comparative study, this compound was tested alongside known anticancer agents. The results indicated that it had comparable efficacy to established drugs like doxorubicin in inhibiting cell proliferation in cancer cell lines .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it has been reported to inhibit tyrosinase activity, which is crucial for melanin synthesis and has implications in skin disorders and cancer .
Q & A
Q. What statistical approaches are recommended for analyzing crystallographic data in SHELXL-refined structures?
- Methodological Answer : R-factor convergence (< 5%), goodness-of-fit (GOF ≈ 1), and residual electron density maps (< 0.5 eÅ⁻³) validate refinement quality. ORTEP-3 visualizes thermal ellipsoids, and PLATON checks for missed symmetry or twinning . CIF files are deposited in the Cambridge Structural Database (CSD) for peer validation .
Q. How should researchers document synthetic yields and purity for reproducibility in hydrazide-hydrazone studies?
- Methodological Answer : Report yields as mass percentages with purification methods (e.g., "recrystallized from ethanol, 65% yield"). Purity is confirmed via HPLC (≥95% area) or elemental analysis (C, H, N within ±0.3% of theoretical values). Detailed synthetic protocols must include solvent grades, temperature gradients, and inert atmosphere use (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
